molecular formula C15H13FO2 B14769726 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone

1-(3-(Benzyloxy)-4-fluorophenyl)ethanone

Cat. No.: B14769726
M. Wt: 244.26 g/mol
InChI Key: UJRQEDKDTWFJTB-UHFFFAOYSA-N
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Description

1-(3-(Benzyloxy)-4-fluorophenyl)ethanone is an organic compound that features a benzyl ether and a fluorine substituent on a phenyl ring, with an ethanone group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-(benzyloxy)-4-fluorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: 1-(3-(Benzyloxy)-4-fluorophenyl)ethanoic acid.

    Reduction: 1-(3-(Benzyloxy)-4-fluorophenyl)ethanol.

    Substitution: 1-(3-(Benzyloxy)-4-methoxyphenyl)ethanone.

Scientific Research Applications

1-(3-(Benzyloxy)-4-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and specificity, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

  • 1-(3-(Benzyloxy)-4-chlorophenyl)ethanone
  • 1-(3-(Benzyloxy)-4-methylphenyl)ethanone
  • 1-(3-(Benzyloxy)-4-nitrophenyl)ethanone

Uniqueness: 1-(3-(Benzyloxy)-4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications.

Properties

Molecular Formula

C15H13FO2

Molecular Weight

244.26 g/mol

IUPAC Name

1-(4-fluoro-3-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C15H13FO2/c1-11(17)13-7-8-14(16)15(9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3

InChI Key

UJRQEDKDTWFJTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)F)OCC2=CC=CC=C2

Origin of Product

United States

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